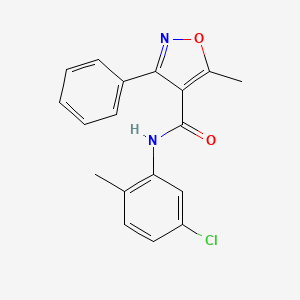![molecular formula C21H14ClNO2 B5702443 2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)
2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione, commonly known as CI-994, is a small molecule inhibitor that has shown promising results in various scientific research studies. It belongs to the class of compounds called benzamides and has been found to have potential therapeutic applications in the treatment of cancer, neurological disorders, and viral infections.
Mécanisme D'action
The mechanism of action of CI-994 involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and changes in gene expression. This, in turn, affects various cellular processes, including cell cycle progression, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, CI-994 has been found to have potential therapeutic applications in the treatment of neurological disorders and viral infections. Studies have shown that CI-994 can improve cognitive function in animal models of Alzheimer's disease and enhance the survival of neurons in models of Parkinson's disease. CI-994 has also been found to have antiviral activity against herpes simplex virus and respiratory syncytial virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CI-994 is its ability to inhibit the growth of a wide range of cancer cells, making it a promising candidate for cancer therapy. However, like all drugs, CI-994 has its limitations. One of the main limitations is its toxicity, which can limit its use in clinical settings. Additionally, CI-994 has been found to have off-target effects, which can complicate its use in research studies.
Orientations Futures
Despite its limitations, CI-994 has shown great promise in various scientific research studies. Future research directions could include the development of more potent and selective HDAC inhibitors based on the structure of CI-994. Additionally, further studies are needed to explore the potential therapeutic applications of CI-994 in neurological disorders and viral infections. Finally, more research is needed to better understand the mechanism of action of CI-994 and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of CI-994 involves a multi-step process that begins with the reaction of 4-chloroaniline with phthalic anhydride to form the intermediate compound 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione. This intermediate is then reacted with benzaldehyde in the presence of a catalyst to form the final product, CI-994.
Applications De Recherche Scientifique
CI-994 has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the growth of a wide range of cancer cells, including leukemia, breast, lung, and colon cancer cells. CI-994 works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, CI-994 can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Propriétés
IUPAC Name |
2-(4-chloroanilino)-2-phenylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO2/c22-15-10-12-16(13-11-15)23-21(14-6-2-1-3-7-14)19(24)17-8-4-5-9-18(17)20(21)25/h1-13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLDCQKFVYOJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloroanilino)-2-phenylindene-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5702368.png)

![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)
![phenyl[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5702386.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B5702405.png)
![ethyl 1-[4-methyl-6-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5702412.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5702416.png)
![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)
![2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5702426.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B5702429.png)

![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5702448.png)